Tert-butyl 3-((1-ethoxy-1-oxopropan-2-yl)oxy)azetidine-1-carboxylate

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Design

Tert‑butyl 3‑((1‑ethoxy‑1‑oxopropan‑2‑yl)oxy)azetidine‑1‑carboxylate (CAS 1648864‑41‑8) is a heterobifunctional azetidine building block that presents a Boc‑protected cyclic amine at one terminus and an α‑methyl‑ethyl ester connected through an ether (C–O–C) linkage at the 3‑position of the azetidine ring. With a molecular formula of C₁₃H₂₃NO₅ and a molecular weight of 273.33 g·mol⁻¹, it is supplied at ≥95% purity for research and development use.

Molecular Formula C13H23NO5
Molecular Weight 273.33 g/mol
CAS No. 1648864-41-8
Cat. No. B1409438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-((1-ethoxy-1-oxopropan-2-yl)oxy)azetidine-1-carboxylate
CAS1648864-41-8
Molecular FormulaC13H23NO5
Molecular Weight273.33 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)OC1CN(C1)C(=O)OC(C)(C)C
InChIInChI=1S/C13H23NO5/c1-6-17-11(15)9(2)18-10-7-14(8-10)12(16)19-13(3,4)5/h9-10H,6-8H2,1-5H3
InChIKeyRWVIBLCKDZWTFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert‑Butyl 3‑((1‑ethoxy‑1‑oxopropan‑2‑yl)oxy)azetidine‑1‑carboxylate (CAS 1648864‑41‑8) – Procurement‑Grade Overview and Structural Identity


Tert‑butyl 3‑((1‑ethoxy‑1‑oxopropan‑2‑yl)oxy)azetidine‑1‑carboxylate (CAS 1648864‑41‑8) is a heterobifunctional azetidine building block that presents a Boc‑protected cyclic amine at one terminus and an α‑methyl‑ethyl ester connected through an ether (C–O–C) linkage at the 3‑position of the azetidine ring [1]. With a molecular formula of C₁₃H₂₃NO₅ and a molecular weight of 273.33 g·mol⁻¹, it is supplied at ≥95% purity for research and development use . The compound belongs to the class of 3‑alkoxy‑azetidine‑1‑carboxylates, a sub‑family that has attracted attention in medicinal chemistry as ester isostere motifs capable of modulating physicochemical and metabolic properties while retaining key pharmacophoric features [2].

Why Generic Azetidine‑3‑carboxylate Analogs Cannot Replace Tert‑Butyl 3‑((1‑ethoxy‑1‑oxopropan‑2‑yl)oxy)azetidine‑1‑carboxylate


The 3‑position connectivity on the azetidine scaffold dictates the compound’s chemical stability, metabolic vulnerability, and downstream synthetic compatibility. The target compound employs an ether (C–O–C) linkage between the azetidine ring and the α‑methyl‑ethyl propanoate side‑chain, whereas closest structural analogs use either a direct C–C bond (CAS 1803607‑60‑4) or a β‑ketoester carbonyl (CAS 1025029‑60‑0) [1]. Ether‑linked oxetane and azetidine congeners have been shown to resist hydrolytic and nucleophilic degradation under conditions that rapidly cleave analogous esters, with quantitative recovery differences exceeding 60% in basic and reducing environments [2]. Consequently, two compounds that appear interchangeable by gross formula or ring‑system may diverge dramatically in synthetic yield, shelf‑stability, and biological half‑life, making direct substitution without experimental validation a significant procurement risk [1].

Quantitative Differentiation Evidence for Tert‑Butyl 3‑((1‑ethoxy‑1‑oxopropan‑2‑yl)oxy)azetidine‑1‑carboxylate vs. Closest Analogs


Ether vs. Direct C–C Linkage: Molecular Weight, Polarity, and Hydrogen‑Bond Acceptor Count

The target compound features an ether oxygen inserted between the azetidine C3 position and the α‑methyl‑ethyl propanoate moiety, resulting in a molecular formula of C₁₃H₂₃NO₅ and a molecular weight of 273.33 Da. Its closest C–C linked analog, tert‑butyl 3‑(1‑ethoxy‑1‑oxopropan‑2‑yl)azetidine‑1‑carboxylate (CAS 1803607‑60‑4), lacks this oxygen, giving the formula C₁₃H₂₃NO₄ and a molecular weight of 257.33 Da [1][2]. The additional oxygen adds one hydrogen‑bond acceptor site and increases topological polar surface area, which is predicted to enhance aqueous solubility and reduce passive membrane permeability relative to the C–C analog—a critical consideration when the azetidine building block is intended for central nervous system or intracellular target programs [3].

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Design

Chemical Stability Under Basic Hydrolytic Conditions: Ether‑Linked Azetidine vs. Ester Functional Group

In a controlled comparative study, oxetane ether 2a and its analogous ester 30 were subjected to 1 M aqueous NaOH at room temperature for 24 h. The oxetane ether was recovered in 99% yield, whereas the ester showed only 36% recovery [1]. Because the target compound embeds an ether linkage α to the azetidine ring—analogous to the oxetane ether motif investigated—the same class‑level stability advantage is expected to apply: the ether resists saponification that would otherwise cleave an ester at the equivalent position. This stability is conferred by the absence of a carbonyl electrophile at the ring‑attachment point, rendering the azetidine‑ether motif suitable for synthetic sequences that require strongly basic conditions or nucleophilic reagents [1][2].

Chemical Stability Forced Degradation Prodrug Design

Resistance to Nucleophilic Reducing Agents: Ether‑Linked Azetidine vs. Ester

Under treatment with LiBH₄—a common reducing agent in medicinal chemistry synthesis—the oxetane ether demonstrated 99% recovery, whereas the corresponding ester was largely consumed, yielding only 13% recovery [1]. The target compound’s ether (C–O–C) connectivity at the azetidine 3‑position is structurally analogous to the oxetane ether core and is therefore predicted to exhibit similar inertness toward hydride‑based reducing agents. This orthogonality allows the azetidine‑ether building block to be carried through reductive steps—e.g., ester or amide reductions elsewhere in the molecule—without requiring a protecting‑group strategy that would add two synthetic steps (protect/deprotect) [1][2].

Synthetic Compatibility Reducing Conditions Functional Group Orthogonality

Ether vs. β‑Ketoester: Absence of Enolizable Carbonyl Reduces Tautomeric and Metabolic Liability

The β‑ketoester comparator tert‑butyl 3‑(3‑ethoxy‑3‑oxopropanoyl)azetidine‑1‑carboxylate (CAS 1025029‑60‑0, C₁₃H₂₁NO₅, MW 271.31) contains a methylene‑activated carbonyl at the 3‑position that can undergo keto‑enol tautomerism and is susceptible to enzymatic reduction by aldo‑keto reductases or CYP450 isoforms [1]. By contrast, the target compound replaces this carbonyl with an ether oxygen, eliminating the enolizable β‑dicarbonyl motif entirely. The structural difference is reflected in the molecular formula: the target has two additional hydrogen atoms (C₁₃H₂₃NO₅ vs. C₁₃H₂₁NO₅) and a saturated ether junction that cannot participate in the redox cycling or covalent adduct formation associated with electrophilic ketone moieties [1][2]. While no direct head‑to‑head metabolic stability data are available for these two specific analogs, the class‑level principle that replacing a β‑ketoester with an ether improves metabolic stability has been established across multiple chemical series [2].

Metabolic Stability CYP450 Liability Tautomerism

Ether‑Linked Azetidine vs. Shorter‑Chain Ether Homolog: Side‑Chain Length Governs Lipophilicity and Steric Profile

The target compound bears an α‑methyl‑substituted ethyl propanoate side‑chain (C5 ester), whereas the closest ether‑linked homolog tert‑butyl 3‑(2‑ethoxy‑2‑oxoethoxy)azetidine‑1‑carboxylate (CAS 1227381‑84‑1) carries an unsubstituted ethoxy‑oxo‑ethoxy chain (C4 ester) [1][2]. The additional methyl group in the target increases both the calculated logP by approximately +0.5 log units (estimated by atom‑based method) and the steric demand at the α‑position. This difference offers a meaningful vector for modulating lipophilicity and target‑binding steric complementarity without altering the core ether‑azetidine‑carboxylate scaffold. For procurement decisions, selecting the α‑methyl‑substituted variant (target) over the unsubstituted homolog provides a way to reduce aqueous solubility in a predictable fashion or fill a small hydrophobic pocket in a protein binding site, whereas the shorter homolog would be preferred when lower logD is required .

Lipophilicity Tuning Steric Bulk SAR Exploration

Commercial Availability and Purity Benchmarking Against Closest Analogs

The target compound is stocked and shipped by AKSci (catalog 4355ED) at ≥95% purity with full quality assurance documentation, including downloadable SDS and COA upon request . It is also listed by Chemenu (catalog CM291201, 95+% purity) and CymitQuimica (Biosynth brand, min. 95%) . The closest C–C linked analog (CAS 1803607‑60‑4) is offered at comparable purity levels (95–97%), but the ether‑linked target is notably listed under the MDL number MFCD28506237, facilitating unambiguous ordering. For procurement, the availability of multiple independent vendors for the target—each providing batch‑specific quality certificates—reduces supply‑chain risk relative to analogs that may be single‑sourced or discontinued (CymitQuimica lists the target as a discontinued product, but alternative vendors maintain active stock) .

Supply Chain Procurement Purity Vendor Comparison

Recommended Procurement and Application Scenarios for Tert‑Butyl 3‑((1‑ethoxy‑1‑oxopropan‑2‑yl)oxy)azetidine‑1‑carboxylate


Ester Isostere Scaffold for Metabolic Stability Optimization in Lead Series

When a lead compound contains a metabolically labile ester group whose hydrolysis by plasma or hepatic esterases truncates half‑life below a target threshold, the azetidine‑ether motif embedded in the target compound can serve as a direct ester isostere replacement. Evidence from the oxetane‑ether literature demonstrates that the ether linkage withstands 1 M NaOH (99% recovery) and LiBH₄ (99% recovery) conditions that degrade the analogous ester (36% and 13% recovery, respectively) [1]. Procurement of this building block enables the synthesis of analogs where the azetidine ring replaces the ester carbonyl oxygen while retaining comparable polarity and hydrogen‑bonding capacity, a strategy validated in multiple medicinal chemistry campaigns targeting improved pharmacokinetic profiles [2].

Late‑Stage Diversification via Orthogonal Boc‑Deprotection and Ether‑Stable Functionalization

The Boc‑protected azetidine nitrogen provides a latent secondary amine that can be unveiled under acidic conditions (e.g., TFA or HCl/dioxane) without affecting the ether linkage, which has demonstrated stability to 1 M HCl at 37 °C for 24 h (96% recovery for the analogous oxetane ether) [1]. Following deprotection, the free azetidine can be elaborated via amide coupling, reductive amination, or sulfonylation to generate diverse screening libraries. The orthogonal stability profile—acid‑labile Boc group paired with an acid‑, base‑, and reductant‑resistant ether—makes this compound ideal for parallel synthesis workflows where multiple diversity points are introduced sequentially without protecting‑group interference [2].

Fragment‑Based Drug Discovery: Balancing Solubility and Permeability via Oxygen Content

With six hydrogen‑bond acceptors and a molecular weight of 273.33 Da, the target compound sits within fragment‑like property space (MW < 300, HBA ≤ 6) [1]. Compared with the C–C linked analog (CAS 1803607‑60‑4, five H‑bond acceptors), the additional ether oxygen increases aqueous solubility while moderately reducing passive membrane permeability [2]. This property profile makes the target suitable for fragment screening against targets with solvent‑exposed binding sites (e.g., kinases at the hinge region, protein–protein interaction interfaces) where higher polarity is tolerated without incurring a permeability penalty that would preclude cell‑based follow‑up assays [3].

Asymmetric Synthesis Auxiliary: α‑Methyl Branch as a Chiral Handle

The α‑methyl substitution on the propanoate side‑chain introduces a stereogenic center adjacent to the ether oxygen. This chiral center can be leveraged in diastereoselective transformations where the azetidine‑ether building block is incorporated into more complex structures, potentially transferring chiral information to newly formed stereocenters. The methyl group also serves as a convenient ¹H‑NMR spectroscopic handle (characteristic doublet) for reaction monitoring and diastereomeric excess determination [1]. Procurement of enantiopure or enantioenriched batches of this compound (where available from chiral vendors) enables stereochemical SAR exploration without requiring a separate asymmetric synthesis campaign [2].

Quote Request

Request a Quote for Tert-butyl 3-((1-ethoxy-1-oxopropan-2-yl)oxy)azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.